molecular formula C5H10N6O B3065444 Methoxymethylmelamine CAS No. 4261-70-5

Methoxymethylmelamine

Cat. No.: B3065444
CAS No.: 4261-70-5
M. Wt: 170.17 g/mol
InChI Key: KFVIYKFKUYBKTP-UHFFFAOYSA-N
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Description

It is produced via the reaction of melamine with formaldehyde and excess methanol, with the latter also acting as a solvent for the reaction . This compound is significant in various industrial applications due to its unique chemical properties and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxymethylmelamine is synthesized through a multi-step process. Initially, melamine reacts with formaldehyde in the presence of methanol to form hexamethylolmelamine. This intermediate product is then etherified with methanol to produce hexathis compound .

Industrial Production Methods: The industrial production of this compound involves maintaining the reaction mass at a pH not lower than 7.5 and a temperature not lower than 40°C. The reaction is stirred at a minimum speed sufficient to keep the hexamethylolmelamine in suspension, which is then etherified to form the final product .

Chemical Reactions Analysis

Types of Reactions: Methoxymethylmelamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify its chemical structure, leading to various derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted melamine compounds .

Scientific Research Applications

Methoxymethylmelamine has a wide range of scientific research applications:

Mechanism of Action

Methoxymethylmelamine exerts its effects primarily through its role as a crosslinking agent. It forms covalent bonds with other molecules, creating a network that enhances the mechanical properties of materials. The molecular targets and pathways involved include interactions with functional groups in resins and rubber, leading to improved adhesion and durability .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its lower toxicity compared to hexamethylenetetramine and its ability to improve adhesion in rubber products. Its versatility in various industrial applications and its role as a crosslinking agent make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

2-N-(methoxymethyl)-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N6O/c1-12-2-8-5-10-3(6)9-4(7)11-5/h2H2,1H3,(H5,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVIYKFKUYBKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC1=NC(=NC(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20962611
Record name N~2~-(Methoxymethyl)-1,3,5-triazinane-2,4,6-triimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4261-70-5, 68201-28-5
Record name N2-(Methoxymethyl)-1,3,5-triazine-2,4,6-triamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4261-70-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxymethylmelamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004261705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6-triamine, methoxymethyl (tallow alkyloxy)methyl derivs.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068201285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6-triamine, methoxymethyl (tallow alkyloxy)methyl derivs.
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N~2~-(Methoxymethyl)-1,3,5-triazinane-2,4,6-triimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20962611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(methoxymethyl)-1,3,5-triazine-2,4,6-triamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.036
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name METHOXYMETHYLMELAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0308P2R362
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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